1-(4-chlorophenyl)-2-(2,5-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-(2,5-dimethoxyphenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O4S/c1-27-17-9-10-19(28-2)20(14-17)29(25,26)24-13-12-23-11-3-4-18(23)21(24)15-5-7-16(22)8-6-15/h3-11,14,21H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEZWBLBKDXTLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-2-(2,5-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolo[1,2-a]pyrazine core, followed by the introduction of the chlorophenyl and dimethoxybenzenesulfonyl groups through various substitution reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial synthesis often employs optimized reaction conditions and advanced purification techniques to achieve the desired quality and quantity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-2-(2,5-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to new derivatives.
Substitution: The chlorophenyl and dimethoxybenzenesulfonyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
1-(4-chlorophenyl)-2-(2,5-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: Research explores its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-2-(2,5-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. For example, the compound may inhibit certain enzymes or receptors, altering cellular functions and signaling pathways.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Key Observations :
- Sulfonyl vs. Urea Groups : Sulfonyl substituents (as in the target) enhance hydrogen-bond acceptor capacity compared to urea derivatives, which may influence solubility and target selectivity .
- Chlorophenyl Positioning : The 4-chlorophenyl group in the target compound contrasts with 3,4-dimethoxyphenyl in , altering steric bulk and electron-withdrawing effects.
Pharmacological and Binding Profiles
Table 2: Receptor Affinity and Bioactivity Comparisons
Key Observations :
Key Observations :
- The target’s sulfonyl group would require distinct sulfonation steps compared to acetylated derivatives (e.g., ), possibly involving sulfonic acid chlorides under basic conditions .
- 1H NMR Shifts : Methoxy groups in the target (δ ~3.8 ppm) align with similar compounds (e.g., δ 3.84 ppm in ), while aromatic protons may split due to sulfonyl electron-withdrawal .
Biological Activity
1-(4-Chlorophenyl)-2-(2,5-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, enzyme inhibition, and anticancer activities, supported by relevant data and case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 347.9 g/mol. The structural features include a pyrrolo[1,2-a]pyrazine core, a chlorophenyl group, and a sulfonyl moiety which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H22ClN2O4S |
| Molecular Weight | 347.9 g/mol |
| IUPAC Name | 1-(4-chlorophenyl)-2-(2,5-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine |
| InChI Key | PWKDXOSRTYKZTG-UHFFFAOYSA-N |
1. Antibacterial Activity
Research indicates that derivatives of this compound exhibit significant antibacterial properties. A study highlighted its effectiveness against Salmonella typhi and Bacillus subtilis, showing moderate to strong inhibition. The structure-activity relationship (SAR) suggests that the sulfonyl group enhances binding affinity to bacterial targets.
- Case Study : In vitro tests revealed that certain derivatives achieved IC50 values as low as 2.14 µM against urease enzymes compared to thiourea (IC50 = 21.25 µM), indicating superior potency in inhibiting bacterial growth .
2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. The sulfonamide functionality is particularly noted for its role in enzyme inhibition.
- Findings : Compounds derived from this structure showed strong AChE inhibition with IC50 values ranging from 0.63 µM to 6.28 µM across various tests . This suggests potential applications in treating conditions like Alzheimer's disease.
3. Anticancer Activity
The compound's biological profile also includes anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through modulation of specific signaling pathways.
- Research Insights : In vitro studies demonstrated that the compound could inhibit the proliferation of various cancer cell lines, although further in vivo studies are necessary to validate these findings.
The mechanism of action involves interaction with specific molecular targets such as receptors or enzymes. The binding affinity is significantly influenced by the sulfonyl group and the overall structural conformation of the pyrrolo[1,2-a]pyrazine core.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
